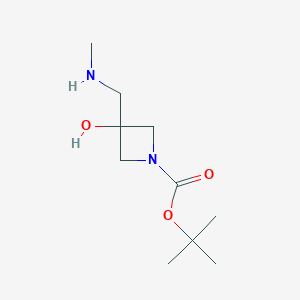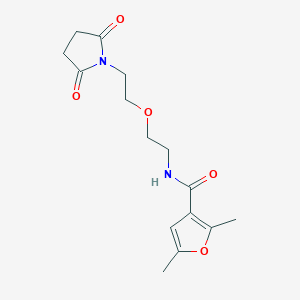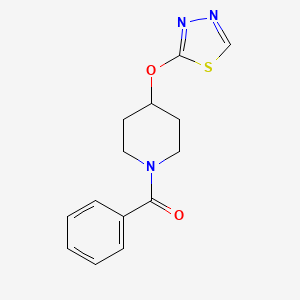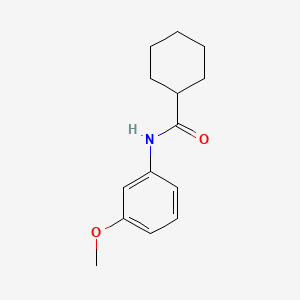
Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate involves multi-step synthetic routes that provide access to novel compounds. These synthetic methods are scalable and efficient, indicating that similar strategies could potentially be applied to the synthesis of tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using techniques such as single crystal X-ray diffraction . These studies reveal important structural features such as ring puckering or planarity and the presence of diastereomers in the crystal lattice, which are crucial for understanding the chemical behavior and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactions involving tert-butyl and azetidine rings are diverse. For instance, the transformation from 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine to 1-bromoacetyl-3,3-dinitroazetidine results in a change in the hybridization of the ring nitrogen and an increase in crystal density . This indicates that the azetidine ring can undergo significant structural changes upon reaction, which could be relevant for the this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and azetidine-containing compounds are influenced by their molecular structure. For example, the crystal density and the presence of diastereomers affect the physical properties of these compounds . The chemical properties, such as reactivity and stability, can be inferred from the synthesis and structural analysis, suggesting that this compound would exhibit similar characteristics.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate has been utilized in various chemical syntheses and transformations. For instance, it was used in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, demonstrating its utility in complex carbohydrate synthesis (Nativi, Reymond, & Vogel, 1989). Additionally, it serves as a versatile building block in synthetic organic chemistry, particularly in nucleophilic substitutions and radical reactions of phenylazocarboxylates (Jasch, Höfling, & Heinrich, 2012).
Application in Pharmaceutical Research
In the pharmaceutical domain, this compound has been employed in the synthesis of functionalized amino acid derivatives, showcasing its potential in the design of anticancer agents. Compounds synthesized using this chemical showed interesting cytotoxicity in various cancer cell lines, highlighting its application in drug development (Kumar et al., 2009).
In Organic Chemistry
The compound's role extends to organic chemistry, where it is used in the synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. This demonstrates its versatility as a synthetic building block that can undergo selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).
In Biochemistry and Molecular Biology
In biochemistry and molecular biology, this compound has been instrumental in the study of amino acid-azetidine chimeras. These chimeras are utilized for studying the influence of conformation on peptide activity, thus contributing to the understanding of peptide structure-function relationships (Sajjadi & Lubell, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-3-(methylaminomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)5-11-4/h11,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCETCLWFQHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2567504-96-3 |
Source


|
| Record name | tert-butyl 3-hydroxy-3-[(methylamino)methyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)




![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)


![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)


